molecular formula C4H7BrN2S B15327101 Prop-2-ynylsulfanylmethanimidamide

Prop-2-ynylsulfanylmethanimidamide

Cat. No.: B15327101
M. Wt: 195.08 g/mol
InChI Key: VOHJWGCPAXJFFX-UHFFFAOYSA-N
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Description

Prop-2-ynylsulfanylmethanimidamide (IUPAC name: (prop-2-ynylsulfanyl)methanimidamide) is an organosulfur compound containing a propargyl sulfide group linked to a methanimidamide moiety. Its molecular structure combines a terminal alkyne (prop-2-ynyl) with a sulfanylmethanimidamide group, making it a hybrid of reactive functionalities.

Properties

Molecular Formula

C4H7BrN2S

Molecular Weight

195.08 g/mol

IUPAC Name

[amino(prop-2-ynylsulfanyl)methylidene]azanium;bromide

InChI

InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H

InChI Key

VOHJWGCPAXJFFX-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(=[NH2+])N.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynylsulfanylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of prop-2-ynylsulfonium salts with N-substituted pyrrole-2-carboxaldehydes. This [4+2]-annulation reaction forms indolizines containing a thioether group . Another method involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynylsulfanylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The prop-2-ynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-ynylsulfanylmethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-ynylsulfanylmethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The nitrile group in (Prop-2-yn-1-ylsulfanyl)carbonitrile is electrophilic, whereas the amidine group in this compound is nucleophilic, enabling distinct reaction pathways (e.g., amidines participate in acid-base chemistry) .
  • Hazards : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks classified health or environmental hazards, but its toxicological profile remains understudied . This compound’s amidine group may pose higher irritation risks due to basicity.

Physicochemical Properties

  • Stability : Propargyl sulfides are prone to oxidation and polymerization under heat or light. Methanimidamides are hygroscopic, requiring anhydrous storage.
  • Solubility : Methanimidamides exhibit higher water solubility compared to nitriles or thiophene derivatives due to hydrogen-bonding capacity.

Biological Activity

Prop-2-ynylsulfanylmethanimidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies to present a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound features a prop-2-ynyl group attached to a sulfanylmethanimidamide moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄H₆N₂S
Molecular Weight102.16 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Inhibition of EZH2

A notable study explored the compound's role in inhibiting the enhancer of zeste homolog 2 (EZH2), a key regulator in cancer progression. The results demonstrated that this compound effectively reduced EZH2 expression in prostate cancer cell lines, leading to decreased cell viability and increased apoptosis rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signal Transduction : The compound interferes with critical signaling pathways that promote tumor growth.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at specific phases, preventing further proliferation.

Table 2: Summary of Biological Effects

Biological EffectObserved OutcomeReference
EZH2 InhibitionReduced tumor growth
Induction of ApoptosisIncreased apoptosis in cancer cells
Cell Cycle ArrestArrest at G1/S phase

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that the compound exhibits low toxicity in vitro, with no significant adverse effects on normal cell lines at therapeutic concentrations.

Table 3: Toxicity Profile

Test TypeResult
Cytotoxicity (Normal Cells)No significant toxicity observed
LD50 (Rodent Models)Not yet established

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